3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
Properties
IUPAC Name |
3-chloro-N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O/c19-12-4-1-3-11(7-12)18(27)25-24-16-15-9-23-26(17(15)22-10-21-16)14-6-2-5-13(20)8-14/h1-10H,(H,25,27)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGMESPCJUQYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using a catalyst such as vitamin B1 . The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and amines are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an antileishmanial and antimalarial agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N’-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N′-[1-(3-Chloro-4-Methylphenyl)Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxy-Benzohydrazide
- Structural Differences :
- The aryl group at position 1 is 3-chloro-4-methylphenyl (vs. 3-chlorophenyl in the target compound).
- The benzohydrazide substituent has a 4-methoxy group (vs. 3-chloro).
- The methoxy group enhances solubility due to its polar nature, while the chloro group in the target compound improves lipophilicity .
- Molecular Weight : 408.846 (higher than the target compound due to methoxy and methyl groups).
3,4-Dimethoxy-N'-[1-(3-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Benzohydrazide (K405-3871)
- Structural Differences :
- Position 1 substitution: 3-methylphenyl (less electronegative than 3-chlorophenyl).
- Benzohydrazide substituent: 3,4-dimethoxy (vs. 3-chloro).
- Impact on Properties :
- Molecular Formula : C₂₁H₂₀N₆O₃ (higher oxygen content than the target compound).
N-{1-[1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}Butanamide
- Structural Differences :
- Substitution at position 4: butanamide (vs. benzohydrazide).
- Impact on Properties: The amide group offers metabolic stability but fewer hydrogen-bonding sites compared to hydrazide.
- Molecular Weight : 395.8455 (comparable to the target compound).
Bisarylurea Derivatives with Pyrazolo[3,4-d]Pyrimidine Scaffold
- Example : 1-(3-Chlorophenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea.
- Structural Differences :
- Urea linkage replaces hydrazide.
- Tetrahydro-2H-pyran group introduces a cyclic ether.
- The pyran group improves pharmacokinetic properties (e.g., half-life) .
Antimicrobial Pyrazolo[3,4-d]Pyrimidines with Benzothiazole Moieties
- Example : 1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Structural Differences :
- Benzothiazole replaces benzohydrazide.
- Impact on Properties: Benzothiazole enhances antimicrobial activity against pathogens like P. aeruginosa and C. albicans. Chlorophenyl groups synergize with the benzothiazole for improved target binding .
Key Comparative Findings
Biological Activity
3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their diverse pharmacological activities, making them a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.23 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological significance.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications in various diseases.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For example, compounds within this class have shown inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. A study highlighted that derivatives similar to this compound demonstrated effective inhibition of BRAF(V600E) kinase activity, which is pivotal in certain cancers such as melanoma .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, related pyrazole derivatives have been reported to exhibit antifungal activity against phytopathogenic fungi, suggesting potential applications in agricultural settings .
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in chronic inflammatory responses .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
